molecular formula C6H6O8S2 B14698708 3,4-Dihydroxybenzene-1,2-disulfonic acid CAS No. 31288-31-0

3,4-Dihydroxybenzene-1,2-disulfonic acid

Cat. No.: B14698708
CAS No.: 31288-31-0
M. Wt: 270.2 g/mol
InChI Key: CJAZCKUGLFWINJ-UHFFFAOYSA-N
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Description

3,4-Dihydroxybenzene-1,2-disulfonic acid (CAS 31288-31-0) is an aromatic compound with a molecular formula of C 6 H 6 O 8 S 2 and a molecular weight of 270.2 g/mol . This compound features two hydroxyl groups at the 3,4-positions and two sulfonic acid groups at the 1,2-positions on the benzene ring, a structure that confers strong acidity and significant chelating properties . These characteristics make it a valuable compound in various industrial and analytical applications, including use in the synthesis of pharmaceuticals, agrochemicals, and food additives . The mechanism of action for this compound primarily involves its ability to interact with various molecular targets through its hydroxyl and sulfonic acid groups, enabling it to form stable complexes with metal ions . Additionally, its structure allows it to participate in oxidation-reduction reactions ; the hydroxyl groups can be oxidized to form quinones, influencing biochemical pathways . In research, it has been studied as a competitive inhibitor of anion channels, similar to other disulfonic acids such as DIDS . Scientists value this compound as a synthetic precursor for developing water-soluble fluorescent probes and other specialized chemicals, where its functional groups can be selectively modified through esterification or etherification . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

CAS No.

31288-31-0

Molecular Formula

C6H6O8S2

Molecular Weight

270.2 g/mol

IUPAC Name

3,4-dihydroxybenzene-1,2-disulfonic acid

InChI

InChI=1S/C6H6O8S2/c7-3-1-2-4(15(9,10)11)6(5(3)8)16(12,13)14/h1-2,7-8H,(H,9,10,11)(H,12,13,14)

InChI Key

CJAZCKUGLFWINJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxybenzene-1,2-disulfonic acid typically involves the sulfonation of catechol (1,2-dihydroxybenzene). The reaction is carried out using fuming sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction conditions usually require controlled temperatures to ensure the selective introduction of sulfonic acid groups at the desired positions on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction parameters, such as temperature, concentration of sulfonating agents, and reaction time. The product is then purified through crystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxybenzene-1,2-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form catechol derivatives.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, reduced catechol derivatives, and various substituted benzenes.

Scientific Research Applications

3,4-Dihydroxybenzene-1,2-disulfonic acid, also known as dihydroxybenzenedisulphonic acid, has salts that have applications in various fields, including photography, water treatment, and detergency . Additionally, it serves as a colorimetric reagent for various metals and finds use in chemical and pharmaceutical research .

Preparation
Metal dihydroxybenzenedisulfonates can be prepared from corresponding dihydroxybenzenedisulphonic acids, particularly the alkali metal salts like sodium or potassium salts . The sulfonation of dihydroxybenzene can be done using oleum, and the salification of dihydroxybenzenedisulfonic acid is achieved using an aqueous solution of alkali metal hydroxide, such as sodium hydroxide .

Applications

  • Metal Indicator : 1,2-Dihydroxybenzene-3,5-disulfonic acid disodium salt monohydrate is employed as a metal indicator .
  • Chelate Titration, Colorimetry, and Fluorometry : It is used in chelate titration, colorimetry, and fluorometry .
  • Masking Reagent : It functions as a masking reagent .
  • Chemical and Pharmaceutical Research : This compound is utilized in both chemical and pharmaceutical research and as a pharmaceutical intermediate .
  • Colorimetric Reagent : It serves as a colorimetric reagent for iron, manganese, titanium, molybdenum, and complexes of zirconium .
  • Antidote for Uranium Intoxication : Tiron (sodium 4,5-dihydroxybenzene-1,3-disulfonate) acts as an antidote for acute uranium intoxication in mice .
  • Cell Differentiation and Apoptotic Cell Death Inducer : Tiron induces cell differentiation and apoptotic cell death in human promyelotic HL-60 leukemia cells .

Complexing Agent
Spectrophotometric studies have shown that 1,2-dihydroxybenzene-3,5-disulfonic acid (Tiron) forms complex compounds with rare earth ions like neodymium, holmium, and erbium salts . The ratio between the metal and Tiron in the complex varies depending on the pH: at pH 7, the ratio is 1:1.5, while at pH 14, it is 1:4 .

Reaction Medium

  • The salification operation is preferably carried out on the dihydroxybenzenedisulphonic acid resulting from the sulphonation step .
  • The sulphonic groups (SO3H) are in the ortho and/or para position relative to the hydroxyl groups .
  • Sulfonation is carried out in the presence of an excess of sulfuric acid .

Mechanism of Action

The mechanism of action of 3,4-Dihydroxybenzene-1,2-disulfonic acid involves its ability to interact with various molecular targets. The hydroxyl and sulfonic acid groups enable the compound to form complexes with metal ions, which is crucial in its role as a chelating agent. Additionally, its redox properties allow it to participate in oxidation-reduction reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2-Dihydroxybenzene-3,5-disulfonic Acid (Tiron)

  • Structure : Two hydroxyl groups at 1,2-positions and sulfonic groups at 3,5-positions.
  • Applications :
    • Analytical Chemistry : Tiron forms stable complexes with iron(III), enabling its use in spectrophotometric determination of trace iron (detection limit: 0.1 ng/mL) via preconcentration on microcrystalline naphthalene .
    • Rare Earth Complexation : Forms 1:1.5 (pH 7) and 1:4 (pH 14) complexes with neodymium, holmium, and erbium, highlighting its versatility in lanthanide separation .
  • Key Difference : The sulfonic group positions (3,5 vs. 1,2 in the target compound) influence metal-binding selectivity and solubility.

4,4-Diaminostilbene-2,2-disulfonic Acid (DAS)

  • Structure: A stilbene derivative with amino groups at 4,4-positions and sulfonic groups at 2,2-positions.
  • Applications :
    • Used in materials science, particularly in coordination polymers and dye synthesis .
  • Key Difference: The absence of hydroxyl groups reduces chelation capacity compared to 3,4-dihydroxybenzene-1,2-disulfonic acid, but the amino groups enhance photophysical properties.

Benzene-1,2-disulfonic Acid Dipotassium Salt

  • Structure : Lacks hydroxyl groups but shares the 1,2-disulfonic substitution.
  • Applications :
    • Primarily a laboratory reagent for organic synthesis due to its high water solubility and stability .
  • Key Difference : The absence of hydroxyl groups limits its utility in chelation but enhances its role as a sulfonating agent.

Dinonylnaphthalenedisulfonic Acid (DNNDSA)

  • Structure: Naphthalene backbone with sulfonic groups at 1,2- or 1,7-positions and bulky nonyl chains.
  • Applications :
    • Industrial uses include ion-exchange resins and corrosion inhibitors .
  • Key Difference: The naphthalene core and hydrophobic alkyl chains confer superior thermal stability and solubility in nonpolar solvents compared to benzene-based analogs.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Applications Notable Properties Reference
This compound C₆H₆O₈S₂ 3,4-OH; 1,2-SO₃H Pharmaceuticals, agrochemicals High acidity, chelating agent
1,2-Dihydroxybenzene-3,5-disulfonic acid (Tiron) C₆H₆O₈S₂ 1,2-OH; 3,5-SO₃H Iron determination, rare earth complexes pH-dependent complexation
4,4-Diaminostilbene-2,2-disulfonic acid (DAS) C₁₄H₁₄N₂O₆S₂ 4,4-NH₂; 2,2-SO₃H Dye intermediates, coordination polymers Photostability, fluorescence
Benzene-1,2-disulfonic acid dipotassium salt C₆H₄K₂O₆S₂ 1,2-SO₃K Organic synthesis reagent High water solubility
Dinonylnaphthalenedisulfonic acid (DNNDSA) C₂₈H₄₄O₆S₂ 1,2- or 1,7-SO₃H; nonyl Ion-exchange resins, corrosion inhibition Thermal stability, hydrophobic

Research Findings and Functional Insights

  • Chelation Efficiency : Tiron outperforms this compound in iron(III) binding due to optimized sulfonic-hydroxyl spatial arrangement .
  • Acidity: The dual sulfonic groups in this compound likely result in lower pKa values compared to mono-sulfonic analogs, enhancing its reactivity in acidic environments .
  • Industrial Utility: DNNDSA’s hydrophobic alkyl chains make it more suitable for non-aqueous systems, whereas benzene-based derivatives excel in aqueous chelation .

Q & A

Q. What are the recommended methods for synthesizing 3,4-Dihydroxybenzene-1,2-disulfonic acid with high purity?

Methodological Answer: The synthesis typically involves sulfonation of dihydroxybenzene derivatives using concentrated sulfuric acid or chlorosulfonic acid under controlled temperature (0–5°C). A key intermediate, benzene-1,2-disulfonyl chloride, can be prepared via chlorosulfonation of catechol derivatives, followed by hydrolysis to yield the disulfonic acid . Purification is achieved via ion-exchange chromatography to remove residual sulfonic acid byproducts, as described for similar sulfonated aromatic intermediates .

Q. How can researchers ensure the chemical stability of this compound during storage?

Methodological Answer: Stability is influenced by pH and temperature. Store the compound in airtight containers at –20°C in a desiccated environment. Avoid prolonged exposure to light, as sulfonic acid derivatives are prone to photodegradation. For aqueous solutions, maintain a pH > 4 to prevent hydrolysis, as demonstrated in studies on structurally related ethane-1,2-disulfonic acid salts .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 210–230 nm is optimal due to the compound’s aromatic and sulfonic acid moieties. For biological samples, pair HPLC with mass spectrometry (LC-MS) using negative ionization mode. Validate methods using deuterated analogs (e.g., deuterated fluorobenzoic acids) as internal standards, as seen in isotopic labeling protocols .

Advanced Research Questions

Q. How does this compound modulate anion transport mechanisms in biological systems?

Methodological Answer: The compound acts as a competitive inhibitor of anion channels, particularly those sensitive to 4,4-diisothiocyanostilbene-2,2-disulfonic acid (DIDS). Experimental protocols involve electrophysiological assays (e.g., patch-clamp) in model systems like plant guard cells or mammalian mitochondria. Pre-incubate samples with 50–100 µM of the compound to observe inhibition of fluoride uptake or VDAC1 oligomerization, as shown in studies on tea plants and apoptosis pathways .

Q. How can conflicting data on the compound’s redox activity be resolved in antioxidant assays?

Methodological Answer: Contradictions arise from its dual role as a pro-oxidant (via quinone formation) and antioxidant (via radical scavenging). Use oxygen radical absorbance capacity (ORAC) assays with controlled pH (6–7.4) and compare results with structurally similar compounds like caffeic acid. Include chelating agents (e.g., EDTA) to distinguish metal-ion-mediated redox effects, as detailed in free radical research methodologies .

Q. What strategies optimize the use of this compound as a synthetic precursor for fluorescent probes?

Methodological Answer: Functionalize the hydroxyl groups via esterification or etherification while preserving the sulfonic acid groups for water solubility. For example, react with dansyl chloride to create a fluorescent derivative. Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates and a mobile phase of ethyl acetate/methanol (4:1). Purify via size-exclusion chromatography, as applied in dye intermediate synthesis .

Q. How does the compound interact with calcium signaling pathways in plant cells?

Methodological Answer: It disrupts Ca²⁺ flux by inhibiting anion channels critical for signal transduction. Employ fluorescence microscopy with Ca²⁺-sensitive dyes (e.g., Fluo-4 AM) in Arabidopsis thaliana or Camellia sinensis root cells. Pre-treat tissues with 100 µM DIDS analogs and observe reduced cytosolic Ca²⁺ oscillations under abiotic stress (e.g., fluoride exposure), as validated in plant physiology studies .

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